molecular formula C12H6Cl2N2O B2641062 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 142499-56-7

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2641062
CAS No.: 142499-56-7
M. Wt: 265.09
InChI Key: JGSDPPNDXFQWIK-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound known for its diverse applications in various fields of science and industry. This compound features a pyridine ring substituted with a 3,4-dichlorophenyl group, an oxo group, and a nitrile group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the nitrile and dichlorophenyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15)12(17)16-11/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSDPPNDXFQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(C(=O)N2)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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